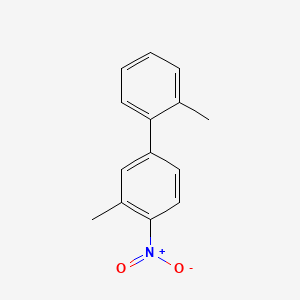

2',3-Dimethyl-4-nitro-1,1'-biphenyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40915-19-3 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-methyl-4-(2-methylphenyl)-1-nitrobenzene |

InChI |

InChI=1S/C14H13NO2/c1-10-5-3-4-6-13(10)12-7-8-14(15(16)17)11(2)9-12/h3-9H,1-2H3 |

InChI Key |

GDQHOLTZYGREOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Reaction Chemistry and Functional Group Transformations of 2 ,3 Dimethyl 4 Nitro 1,1 Biphenyl

Chemical Transformations of the Nitro Group

The nitro group (-NO₂) is a versatile functional group that profoundly influences the molecule's reactivity. It is strongly electron-withdrawing, a property that deactivates its own aromatic ring towards electrophilic attack but is crucial for enabling reductions and certain nucleophilic substitutions. wikipedia.org

Reduction Pathways to Amino Biphenyls

The most significant transformation of the nitro group is its reduction to an amino group (-NH₂), yielding 2',3-Dimethyl-4-amino-1,1'-biphenyl. This conversion is a cornerstone in the synthesis of various derivatives, as the resulting arylamine is a key precursor for dyes, pharmaceuticals, and materials science applications. A variety of reducing agents and conditions can be employed, allowing for chemoselectivity when other reducible groups are present. scispace.com

The reduction process is stepwise, proceeding through nitroso and hydroxylamine (B1172632) intermediates. However, these are typically not isolated, and the reaction is carried out to completion to form the amine. Common methods for this transformation include:

Catalytic Hydrogenation: This is one of the most common and efficient methods. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. scispace.com Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is typically performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure.

Metal-Acid Systems: A classic and cost-effective method involves the use of a metal in an acidic medium. scispace.com Typical combinations include tin (Sn) or iron (Fe) in hydrochloric acid (HCl). These reactions generate the amine salt, which is then neutralized with a base (e.g., NaOH) to liberate the free amine.

Transfer Hydrogenation: This method avoids the need for pressurized hydrogen gas. Instead, a hydrogen donor molecule, such as hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate, or cyclohexene (B86901), is used in the presence of a catalyst like Pd/C. scispace.com

Selective Reduction: In poly-functionalized molecules, specific reagents can be used to selectively reduce the nitro group without affecting other sensitive groups. For instance, sodium sulfide (B99878) (Na₂S) or sodium polysulfide (Na₂Sₓ) can be used for partial reduction of dinitro compounds, a principle that can be extended to achieve chemoselectivity. scispace.com Another system, zinc powder with ammonium chloride (Zn/NH₄Cl) in an aqueous medium, is known for its mild conditions and high selectivity for nitro group reduction in the presence of other functional groups like ketones. scispace.com

The choice of method depends on factors like the scale of the reaction, the presence of other functional groups, and desired yield.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Comments |

|---|---|---|

| H₂/Pd-C | Ethanol or Ethyl Acetate, RT-50°C, 1-50 atm | High efficiency, clean reaction. |

| Fe/HCl | Aqueous Ethanol, Reflux | Cost-effective, widely used industrially. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, RT | Mild conditions, good for laboratory scale. |

| Zn/NH₄Cl | Aqueous solution, RT | Mild and selective. scispace.com |

Nucleophilic Aromatic Substitution Enabled by the Nitro Group

Aromatic rings are generally electron-rich and resistant to attack by nucleophiles. However, the presence of a strong electron-withdrawing group, such as a nitro group, can activate the ring for Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgwikipedia.org For this activation to be effective, the nitro group must be positioned ortho or para to a suitable leaving group (typically a halide). chemistrysteps.comlibretexts.orglibretexts.org

In the case of a hypothetical derivative, such as 3-chloro-2',3'-dimethyl-4-nitro-1,1'-biphenyl, the nitro group at position 4 is para to the chlorine atom at position 3. This arrangement strongly activates the C-Cl bond towards substitution by nucleophiles like alkoxides (RO⁻), amines (RNH₂), or hydroxide (B78521) (OH⁻). libretexts.orgyoutube.com

The mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge of this complex is delocalized onto the oxygen atoms of the para-nitro group, providing significant stabilization. youtube.comyoutube.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substitution product. chemistrysteps.com

The reactivity in SNAr reactions is generally in the order F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of the leaving group. chemistrysteps.com

Reactivity of Methyl Substituents

The two methyl groups on the second phenyl ring are also sites for chemical transformation, primarily through oxidation or free-radical pathways.

Oxidation of Aromatic Methyl Groups to Carboxylic Acids

Aromatic methyl groups can be oxidized to carboxylic acids using strong oxidizing agents. This transformation converts 2',3-Dimethyl-4-nitro-1,1'-biphenyl into 4-nitro-1,1'-biphenyl-2',3'-dicarboxylic acid. This reaction typically requires harsh conditions.

Common reagents for this oxidation include:

Potassium Permanganate (KMnO₄): A hot, alkaline solution of KMnO₄ is a classic reagent for oxidizing alkyl side chains on an aromatic ring. The reaction proceeds to form the potassium salt of the carboxylic acid, which is then acidified to yield the final product.

Chromic Acid (H₂CrO₄) or Sodium Dichromate (Na₂Cr₂O₇) in Sulfuric Acid: These are also powerful oxidizing agents capable of this transformation.

A related, well-documented compound, Dimethyl 2-nitrobiphenyl-4,4′-dicarboxylate, illustrates the result of such an oxidation followed by esterification. researchgate.netnih.gov While the starting material differs, it confirms the chemical viability of converting methyl groups on a nitrobiphenyl core into carboxyl functionalities. researchgate.net

Radical Reactions Involving Methyl Groups

The methyl groups possess benzylic hydrogens, which are susceptible to abstraction by radical initiators. This process generates a benzylic radical, a highly resonance-stabilized intermediate. utexas.edu The formation of this radical is the first step in a variety of potential transformations.

Free-Radical Halogenation: In the presence of a radical initiator (like AIBN or UV light) and a halogenating agent such as N-bromosuccinimide (NBS), the methyl groups can be selectively halogenated at the benzylic position. This would yield bromomethyl derivatives, such as 2'-(bromomethyl)-3'-methyl-4-nitro-1,1'-biphenyl, which are versatile intermediates for further synthesis.

Autoxidation: In the presence of oxygen, the benzylic radicals can react to form hydroperoxides, which can then be converted to alcohols or ketones under different conditions.

The stability of the benzylic radical is key to this reactivity. The unpaired electron can be delocalized into the π-system of the aromatic ring, making its formation more favorable than that of a simple alkyl radical. utexas.edu Studies on triphenylmethyl radicals, which are exceptionally stable due to extensive resonance and steric hindrance, provide a foundational understanding of the stability of carbon-centered radicals adjacent to phenyl rings. nih.govxjau.edu.cn

Further Electrophilic and Nucleophilic Aromatic Substitutions on the Biphenyl (B1667301) Core

The biphenyl core itself can undergo further substitution reactions, with the regiochemical outcome dictated by the combined directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The reactivity of the two rings towards electrophiles is vastly different.

Ring A (Nitro-substituted): The nitro group is a powerful deactivating group and a meta-director. wikipedia.org Therefore, any further electrophilic substitution on this ring will be slow and will occur at the positions meta to the nitro group (positions 2 and 6).

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Ring | Substituents | Activating/Deactivating | Directing Effect | Predicted Position of Attack |

|---|---|---|---|---|

| Ring A | 4-Nitro | Strongly Deactivating | Meta | 2, 6 (disfavored) |

Nucleophilic Aromatic Substitution (SNAr): As discussed previously, SNAr on an unsubstituted ring is not feasible. libretexts.org This reaction requires the presence of a strong electron-withdrawing group and a good leaving group on the same ring. nih.gov Therefore, without a leaving group on the nitro-substituted ring, further SNAr on the biphenyl core is unlikely. The dimethyl-substituted ring is electron-rich and thus highly deactivated for nucleophilic attack.

Mechanistic Investigations of Reaction Pathways

The reaction chemistry of this compound is governed by the interplay of its constituent functional groups and the steric and electronic effects imposed by the methyl and nitro substituents. Mechanistic investigations into the transformations of this compound and related structures have primarily focused on pathways involving the nitro group, such as reduction to an amino group and subsequent cyclization, as well as nucleophilic aromatic substitution. Computational and experimental studies on analogous systems provide a framework for understanding the likely reaction mechanisms.

One of the most significant reaction pathways for 2-nitrobiphenyls is the Cadogan reaction, which leads to the formation of carbazoles through reductive cyclization. This reaction is believed to proceed through the formation of a nitrene intermediate. The general mechanism involves the deoxygenation of the nitro group by a phosphine (B1218219) reagent, such as triethyl phosphite (B83602), to form a nitrene, which then undergoes an intramolecular C-H insertion to yield the carbazole (B46965) ring system.

Recent studies have provided more detailed insights into this process. For instance, a biphilic organophosphorus-catalyzed intramolecular Csp2–H amination, a variant of the Cadogan cyclization, has been investigated. acs.org Kinetic studies on the conversion of o-nitrobiphenyl to carbazole revealed that the reaction is first order in both the phosphetane (B12648431) catalyst and the substrate, and zero order in the silane (B1218182) reductant. acs.org Furthermore, a Hammett study with differentially 5-substituted 2-nitrobiphenyls showed that electron-withdrawing substituents accelerate the transformation, which is consistent with the buildup of negative charge on the nitro substrate in the rate-determining step. acs.org

Density Functional Theory (DFT) modeling of the turnover-limiting deoxygenation step suggests a rate-determining (3 + 1) cheletropic addition between the catalyst and the 2-nitrobiphenyl (B167123) substrate. This leads to an unobserved pentacoordinate spiro-bicyclic dioxazaphosphetane, which then decomposes to 2-nitrosobiphenyl. acs.org The subsequent C–N bond formation is proposed to involve an oxazaphosphirane adduct between the catalyst and 2-nitrosobiphenyl, which then loses the phosphine oxide to generate the carbazole product via a nitrene-like C–H insertion. acs.org

Another key reaction class for nitroaromatic compounds is nucleophilic aromatic substitution (SNAr). The mechanism of SNAr reactions is significantly influenced by both electronic and steric factors. In the case of this compound, the nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack. However, the presence of methyl groups, particularly the one at the 3-position (ortho to the nitro group), introduces considerable steric hindrance.

Studies on related systems, such as the reaction of phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778) and N-methylaniline, have shown that increased steric hindrance can dramatically reduce the reaction rate. rsc.org For instance, the reaction rate with N-methylaniline is significantly lower than with aniline, an effect attributed to increased steric hindrance during the formation of the intermediate and in the proton transfer step. rsc.org This suggests that nucleophilic attack at the positions ortho and para to the nitro group in this compound would be sterically hindered by the adjacent methyl group.

The table below summarizes the expected influence of the substituents on the primary reaction pathways of this compound.

| Substituent | Position | Electronic Effect on Reaction Pathway | Steric Effect on Reaction Pathway |

| Nitro Group | 4 | Strongly electron-withdrawing, activating the ring for nucleophilic attack and facilitating the initial reduction step in the Cadogan reaction. | - |

| Methyl Group | 3 | Weakly electron-donating, may slightly deactivate the ring towards nucleophilic attack. | Provides significant steric hindrance to nucleophilic attack at the C4 and C5 positions. |

| Methyl Group | 2' | Weakly electron-donating. | May influence the conformation of the biphenyl system, potentially affecting the proximity of the reacting centers in cyclization reactions. |

The general mechanistic steps for the two primary reaction pathways are outlined in the following table.

| Reaction Pathway | Step 1 | Step 2 | Step 3 | Final Product |

| Cadogan Reductive Cyclization | Deoxygenation of the nitro group by a phosphine reagent to form a nitrene intermediate. | Intramolecular C-H insertion of the nitrene onto the adjacent phenyl ring. | Aromatization. | Substituted Carbazole |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic attack on the carbon atom bearing the nitro group (or other leaving group). | Formation of a Meisenheimer-like intermediate (a resonance-stabilized anionic σ-complex). | Departure of the leaving group to restore aromaticity. | Substituted Biphenyl |

It is important to note that for SNAr reactions, a concerted mechanism (cSNAr), where bond formation and bond breaking occur in a single transition state without the formation of a stable intermediate, is also possible and has been computationally investigated for various nitroarenes. The specific pathway, stepwise or concerted, would depend on the nature of the nucleophile, the solvent, and the precise substitution pattern of the biphenyl system. The steric bulk of the methyl groups in this compound would likely favor pathways that minimize steric congestion in the transition state.

Stereochemical Aspects and Conformational Analysis of 2 ,3 Dimethyl 4 Nitro 1,1 Biphenyl

Atropisomerism and Axial Chirality in Substituted Biphenyls

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, where the steric strain creates a significant energy barrier, allowing for the isolation of individual rotamers. wikipedia.org This phenomenon is particularly prevalent in ortho-substituted biphenyl (B1667301) derivatives. wikipedia.org

For a biphenyl compound to exhibit atropisomerism, the rotation around the central carbon-carbon single bond must be sufficiently restricted to prevent the interconversion of the resulting stereoisomers under ambient conditions. stackexchange.com The primary factor influencing this rotational barrier is the steric hindrance imposed by substituents at the ortho positions of the phenyl rings. libretexts.orgyoutube.com

In 2',3-Dimethyl-4-nitro-1,1'-biphenyl, the methyl group at the 2'-position plays a crucial role in hindering rotation. For the two phenyl rings to become coplanar, a state necessary for the interconversion of atropisomers, the 2'-methyl group must pass by the hydrogen atom at the 2-position of the other ring. This interaction creates significant steric strain, raising the energy of the planar transition state and thus establishing a barrier to free rotation. The presence of bulky substituents at the ortho positions is a key requirement for observing atropisomerism. researchgate.net

The general conditions for atropisomerism in biphenyls can be summarized as follows:

Sufficiently bulky ortho substituents: The groups at the ortho positions must be large enough to create a substantial energy barrier to rotation. stackexchange.com

Differential substitution: To be chiral, neither ring can have a vertical plane of symmetry. This means that for a biphenyl to be chiral, the substituents on at least one of the rings must be different. stackexchange.comyoutube.com

The presence of the 2'-methyl group in this compound, along with the other substituents, fulfills these conditions, leading to the potential for stable atropisomers.

Due to the hindered rotation, this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers arise from the chiral axis along the biphenyl bond. wikipedia.org The stability of these enantiomers is determined by the height of the racemization barrier, which is the energy required to overcome the steric hindrance and allow for rotation and interconversion between the enantiomers. nih.gov

| Factor | Influence on Racemization Barrier | Example from Biphenyl Chemistry |

|---|---|---|

| Size of Ortho Substituents | Larger groups increase the barrier | Biphenyls with bulky ortho groups like iodine or nitro groups have higher barriers than those with smaller groups like fluorine. libretexts.org |

| Number of Ortho Substituents | More ortho substituents generally lead to a higher barrier | Tetra-ortho-substituted biphenyls have significantly higher rotational barriers than di-ortho-substituted ones. stackexchange.com |

| Buttressing Effects | Meta substituents adjacent to ortho groups can increase their effective size and the rotational barrier | A meta-nitro group next to an ortho-methoxyl group increases the racemization barrier. libretexts.org |

| Bridging Units | Linking the two rings with a chemical bridge can lock the conformation and create a very high barrier | Bridged biphenyls are held in a twisted conformation, leading to a large activation energy for racemization. libretexts.org |

Conformational Dynamics and Torsional Potential of the Biphenyl Bond

The conformational landscape of biphenyls is defined by the rotation around the central C-C bond, characterized by the dihedral angle between the two aromatic rings.

In unsubstituted biphenyl, the rings are twisted with respect to each other with a dihedral angle of about 45° in the gas phase due to a balance between steric hindrance of the ortho hydrogens and π-conjugation that favors planarity. libretexts.org For substituted biphenyls like this compound, the steric clash between the ortho substituents forces a greater deviation from planarity.

While specific crystallographic data for this compound is not available, a related compound, dimethyl 2-nitrobiphenyl-4,4'-dicarboxylate, exhibits a dihedral angle of 56.01° between the two aryl rings. nih.govnih.govresearchgate.net This significant twist from a planar conformation is a direct consequence of the steric repulsion involving the ortho-nitro group. Similarly, the 2'-methyl group in the title compound would enforce a non-planar conformation. The nitro group itself is often twisted out of the plane of the aromatic ring to which it is attached; in dimethyl 2-nitrobiphenyl-4,4'-dicarboxylate, this torsion angle is 48.66°. nih.govnih.govresearchgate.net Theoretical studies on other nitro-substituted biphenyls also show significant out-of-plane rotation of the nitro groups. stackexchange.com This distortion from planarity is a key feature of the conformational dynamics of such molecules.

Strategies for Enantioselective Synthesis and Chiral Induction in Biphenyl Derivatives

The synthesis of single enantiomers of chiral biphenyls is a significant area of research, driven by their importance as chiral ligands and catalysts in asymmetric synthesis. nih.govchemrxiv.orgchemrxiv.org

Several strategies have been developed for the enantioselective synthesis of axially chiral biaryls. These methods can be broadly categorized as:

Direct Asymmetric Coupling: This involves the coupling of two aromatic rings under the control of a chiral catalyst to favor the formation of one atropisomer over the other. nih.gov

Atroposelective Transformation: In this approach, a pre-existing biaryl system is modified in an enantioselective manner to introduce or enhance the axial chirality. nih.gov

Central-to-Axial Chirality Exchange: This strategy relies on the transfer of chirality from a stereocenter within the molecule to the biaryl axis during a key chemical transformation, often an aromatization step. nih.gov

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to the molecule to direct the formation of the desired atropisomer, after which the auxiliary is removed. youtube.com

Kinetic Resolution: A racemic mixture of atropisomers can be resolved by reacting it with a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing the other to be isolated.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms within 2',3-Dimethyl-4-nitro-1,1'-biphenyl can be determined with high precision.

Elucidation of Substituent Positions and Connectivity (¹H and ¹³C NMR)

The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for the placement of the dimethyl and nitro functional groups on the biphenyl (B1667301) scaffold.

The ¹H NMR spectrum exhibits characteristic signals that correspond to the aromatic protons and the methyl groups. rsc.org The protons on the nitrated ring typically appear as distinct doublets, while the protons on the dimethyl-substituted ring show more complex splitting patterns due to their proximity to each other and the adjacent phenyl ring. rsc.org The methyl groups give rise to two singlets, confirming their presence and distinct chemical environments. rsc.org

Detailed analysis of the chemical shifts (δ), coupling constants (J), and integration values from the NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the structure of this compound.

Table 1: Experimental ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 7.78 | d, J = 8 Hz | 2H on nitro-substituted ring |

| ¹H | 7.57 | d, J = 8 Hz | 2H on nitro-substituted ring |

| ¹H | 7.48 – 7.53 | m | 1H on dimethyl-substituted ring |

| ¹H | 7.25 | d, J = 8 Hz | 1H on dimethyl-substituted ring |

| ¹H | 6.77 | d, J = 8 Hz | 1H on dimethyl-substituted ring |

| ¹H | 2.76 | s | 3H, methyl group |

| ¹H | 2.45 | s | 3H, methyl group |

| ¹³C | 143.9, 136.1, 132.7, 130.4, 130.1, 129.8, 128.7, 128.1, 127.1, 125.5 | Aromatic carbons | |

| ¹³C | 21.6, 18.9 | Methyl carbons |

Data sourced from The Royal Society of Chemistry. rsc.org

Conformational Insights from NMR (e.g., Dynamic NMR for Atropisomerism)

The phenomenon of atropisomerism, which arises from restricted rotation around a single bond, is a key conformational feature of many substituted biphenyls. In the case of this compound, the presence of substituents in the ortho positions of the biphenyl rings can hinder free rotation about the C1-C1' bond. This restriction can lead to the existence of stable, non-interconverting rotational isomers known as atropisomers.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating such conformational dynamics. princeton.edu By studying the NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals, which can provide quantitative information about the energy barriers to rotation. princeton.edunih.gov For instance, at low temperatures, the rotation around the biphenyl linkage may become slow on the NMR timescale, leading to the appearance of separate signals for the different atropisomers. unibas.it As the temperature is increased, these signals may broaden and eventually coalesce into a single, time-averaged signal, from which the activation energy for the rotational process can be calculated. nih.gov

While specific DNMR studies on this compound are not extensively reported in the provided context, the principles of DNMR are well-established for studying atropisomerism in related hindered biphenyl systems. nih.govnih.gov Such studies would be crucial to fully characterize the conformational landscape and potential chirality of this molecule.

Correlation of Experimental NMR with Calculated Data

To further refine the structural and conformational analysis, experimental NMR data can be correlated with theoretical calculations. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the NMR chemical shifts for a given molecular geometry. researchgate.net

By comparing the calculated NMR parameters with the experimental values, it is possible to validate the proposed structure and gain deeper insights into the electronic environment of the nuclei. researchgate.net This correlative approach is particularly valuable for complex molecules where spectral interpretation may be challenging. Discrepancies between experimental and calculated data can often highlight subtle structural features or conformational effects that might otherwise be overlooked. For biphenyl systems, computational models can help estimate the dihedral angle between the phenyl rings, which influences the chemical shifts. researchgate.net

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the nitro group, the aromatic rings, and the methyl groups. nist.gov

The nitro group (NO₂) typically exhibits two strong stretching vibrations: an asymmetric stretch in the range of 1500-1600 cm⁻¹ and a symmetric stretch between 1300-1400 cm⁻¹. The precise positions of these bands can be influenced by the electronic effects of the biphenyl system.

The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the rings can influence the appearance of these bands. The C-H out-of-plane bending vibrations, which appear in the 650-900 cm⁻¹ region, are particularly useful for confirming the substitution pattern of the aromatic rings.

The methyl groups (CH₃) will show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations in the 1375-1450 cm⁻¹ region.

Table 2: Characteristic Infrared (IR) Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1400 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Aromatic C-H | Out-of-plane Bend | 650 - 900 |

| Methyl (CH₃) | C-H Stretch | 2850 - 2960 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides information that is complementary to IR spectroscopy. While IR spectroscopy measures the absorption of light due to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy detects the scattering of light due to changes in the polarizability. chemicalbook.com

For this compound, the Raman spectrum would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. For instance, the symmetric vibrations of the biphenyl backbone and the C-C stretching of the aromatic rings often give rise to strong Raman signals. epa.gov The nitro group also has characteristic Raman bands. A combined analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a more robust structural confirmation. epa.govresearchgate.net

Electronic Absorption (UV-Vis) Spectroscopy

The electronic absorption spectrum of nitrobiphenyl compounds is characterized by transitions within the conjugated π-system, significantly influenced by the electron-withdrawing nitro group and the spatial arrangement of the phenyl rings.

The UV-Vis spectrum of biphenyl derivatives typically displays intense absorption bands corresponding to π→π* transitions. In 4-nitrobiphenyl (B1678912), a related compound, a maximum absorption is observed around 295-300 nm. nih.gov This absorption is attributed to the electronic transition across the conjugated system of the two phenyl rings. The presence of the nitro group, a strong chromophore, extends the conjugation and shifts the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted biphenyl.

For this compound, the methyl groups introduce steric hindrance, which is expected to cause a significant dihedral angle between the two phenyl rings. This twisting of the biphenyl backbone disrupts the π-conjugation between the rings. Consequently, the main absorption band is likely to be shifted to a shorter wavelength (a hypsochromic shift) and may decrease in intensity compared to the more planar 4-nitrobiphenyl. The spectrum would result from a combination of the electronic transitions of the substituted nitrobenzene (B124822) and toluene (B28343) moieties, rather than a fully conjugated biphenyl system.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, can be estimated from the onset of the longest wavelength absorption band in the UV-Vis spectrum. A smaller gap generally indicates a molecule that is more easily excitable and potentially more reactive. researchgate.netnih.gov

The presence of an electron-withdrawing group like the nitro group typically lowers the energy of the LUMO, while electron-donating groups like methyl raise the energy of the HOMO. In this compound, the nitro group significantly stabilizes the LUMO, which is likely localized primarily on the nitrophenyl ring. The methyl groups on the other ring will slightly raise the HOMO energy. However, the steric clash between the methyl group at the 2'-position and the second ring forces a non-planar conformation. This reduced conjugation raises the HOMO-LUMO gap compared to a hypothetical planar equivalent, as the effective conjugation length is reduced. nih.gov Computational studies on similar substituted aromatic compounds show that energy gaps can range from approximately 3.7 to 4.6 eV. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

In the solid state, the geometry of this compound would be heavily influenced by steric hindrance. The most critical parameter is the dihedral angle between the two phenyl rings. Due to the presence of the methyl group at the 2'-position, a significant twist is expected. In the related structure of Dimethyl 2-nitrobiphenyl-4,4'-dicarboxylate, the dihedral angle between the aryl rings is 56.01°. researchgate.net A similar, large dihedral angle is anticipated for this compound, which severely limits electronic conjugation across the rings.

The nitro group itself is often twisted out of the plane of the phenyl ring to which it is attached; in the aforementioned related compound, this torsion angle is 48.66°. researchgate.net Bond lengths within the aromatic rings are expected to be in the typical range of 1.37-1.40 Å. The C-N bond connecting the nitro group would be approximately 1.47 Å, and the N-O bonds would be around 1.21 Å. researchgate.netresearchgate.net

Table 1: Expected Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Expected Value | Significance |

| Phenyl-Phenyl Dihedral Angle | ~50° - 60° | Indicates significant twisting and reduced π-conjugation. |

| Nitro Group Torsion Angle | ~40° - 50° | Shows the nitro group is not coplanar with its phenyl ring. |

| C-C (aromatic) Bond Length | 1.37 - 1.40 Å | Typical for aromatic systems. |

| C-N (nitro) Bond Length | ~1.47 Å | Standard length for a C-NO2 bond. |

| N-O (nitro) Bond Length | ~1.21 Å | Characteristic of a nitro group. |

In the crystal lattice, molecules of this compound would arrange themselves to maximize packing efficiency. The dominant intermolecular forces are expected to be Van der Waals interactions. Due to the twisted nature of the molecule and the presence of bulky methyl groups, efficient π-π stacking between the aromatic rings is unlikely. researchgate.net

No specific computational or theoretical studies detailing the quantum chemical calculations, electronic structure analysis, or mechanistic investigations for the compound "this compound" were found in the search results.

The search results provided information on related but distinct molecules. For instance, studies were found for dimethyl 2-nitrobiphenyl-4,4'-dicarboxylate nih.govambeed.com, 2,3-dimethyl-4-nitroanisole (B1349126) nih.gov, 2,3-dimethyl-4-nitrobenzoic acid nih.gov, and various other nitrobiphenyl or dimethylphenyl derivatives nih.govresearchgate.netresearchgate.netnist.govnist.gov. These results discuss computational methods like DFT and ab initio calculations nih.govresearchgate.netnih.gov, concepts such as HOMO-LUMO orbitals researchgate.netwikipedia.orgresearchgate.netnih.govwuxibiology.com, Natural Bond Orbital (NBO) analysis nih.govuni-muenchen.dewikipedia.orgresearchgate.net, Molecular Electrostatic Potential (MEP) mapping researchgate.netnih.gov, and reaction transition state analysis youtube.comyoutube.commdpi.comrsc.org. However, none of the search results contained specific data or analysis for the exact compound "this compound".

Therefore, it is not possible to generate the requested article with the specified detailed scientific content for each section and subsection based on the available search results. Further research specifically targeting "this compound" would be required to fulfill the request.

Computational and Theoretical Studies of 2 ,3 Dimethyl 4 Nitro 1,1 Biphenyl

Mechanistic Investigations via Computational Modeling

Rationalization of Regioselectivity and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding and predicting the outcomes of chemical reactions. For substituted biphenyls like 2',3'-Dimethyl-4-nitro-1,1'-biphenyl, these methods can rationalize the regioselectivity and stereoselectivity observed in synthetic procedures such as Suzuki-Miyaura cross-coupling reactions. mdpi.comnih.gov

The regioselectivity of a reaction—the preference for bond formation at one position over another—is often governed by a combination of electronic and steric effects. In reactions like the Suzuki-Miyaura coupling, which is a cornerstone for synthesizing biaryl compounds, computational models can calculate the energy profiles for different reaction pathways. mdpi.comnih.gov The mechanism typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can determine the Gibbs activation energy for each step along different potential reaction pathways. The pathway with the lowest activation energy barrier is the most likely to occur, thus determining the final product. mdpi.com

For nitroarenes, the electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, deactivating it towards certain electrophilic substitutions while activating it for nucleophilic attack or for acting as an electrophilic partner in cross-coupling reactions. mdpi.com Computational studies on similar molecules have shown that the oxidative addition of the aryl-nitro compound to a palladium catalyst is often the rate-determining step. mdpi.com By calculating the energies of the transition states for addition at different positions, the observed regioselectivity can be explained.

Stereoselectivity, the preference for the formation of one stereoisomer over another, is also amenable to computational analysis. In the synthesis of substituted biphenyls, the rotational barrier around the central C-C bond can lead to atropisomers if rotation is hindered by bulky substituents. While the methyl groups in 2',3'-Dimethyl-4-nitro-1,1'-biphenyl may not be large enough to cause stable atropisomerism at room temperature, computational methods can model the torsional potential energy surface to predict the most stable conformation and the energy barriers between different rotational isomers. In reactions involving the creation of new stereocenters, such as on side chains attached to the biphenyl (B1667301) system, DFT calculations can model the transition state structures to predict which diastereomer will be favored. beilstein-journals.org Studies on related systems have shown that the choice of ligand on the palladium catalyst can dramatically influence the stereochemical outcome, leading to either retention or inversion of configuration, a phenomenon that can be rationalized by modeling the respective transition states. beilstein-journals.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are routinely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. Techniques like DFT and the time-dependent DFT (TD-DFT) are employed to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. eurjchem.com

For 2',3'-Dimethyl-4-nitro-1,1'-biphenyl, computational models would first involve optimizing the molecule's three-dimensional geometry. Following optimization, NMR shielding tensors can be calculated and converted into chemical shifts (δ), typically referenced against a standard like tetramethylsilane (B1202638) (TMS). These predicted shifts can be directly compared to experimentally obtained ¹H and ¹³C NMR spectra to aid in peak assignment.

Similarly, the vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an IR spectrum. While calculated frequencies often have a systematic error compared to experimental values, they can be scaled by an empirical factor to achieve better agreement, allowing for confident assignment of key functional group vibrations, such as the characteristic stretches of the nitro (NO₂) group.

Electronic excitations, which are observed in UV-Vis spectroscopy, can be predicted using TD-DFT calculations. researchgate.net These calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. For push-pull systems, which have electron-donating and electron-withdrawing groups, these calculations can predict the intramolecular charge transfer (ICT) bands that are characteristic of such molecules. nih.gov An analysis of the molecular orbitals involved in these electronic transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the charge transfer. eurjchem.comphyschemres.org

| Parameter | Predicted Value (Computational Method) | Experimental Value |

|---|---|---|

| ¹H NMR δ (ppm) | Calculated using DFT (e.g., B3LYP/6-31G(d)) | Specific shifts for aromatic, methyl protons |

| ¹³C NMR δ (ppm) | Calculated using DFT (e.g., B3LYP/6-31G(d)) | Specific shifts for aromatic, methyl carbons |

| IR ν(NO₂) (cm⁻¹) | Calculated using DFT (e.g., B3LYP/6-31G(d)) | ~1520 cm⁻¹ (asymmetric), ~1345 cm⁻¹ (symmetric) |

| UV-Vis λmax (nm) | Calculated using TD-DFT (e.g., CAM-B3LYP) | Dependent on solvent and conjugation |

Note: The table presents a template for comparison. Actual predicted and experimental values would be inserted based on specific studies.

Calculation of Linear and Nonlinear Optical Properties (e.g., Polarizability, Hyperpolarizability)

The interaction of a molecule with an external electric field, such as that from light, gives rise to its optical properties. These properties can be described by an expansion of the induced dipole moment in terms of the electric field strength. dtic.mil Computational chemistry provides a framework for calculating these properties from first principles.

The linear optical response is characterized by the polarizability (α) , which measures the ease with which the electron cloud of a molecule can be distorted by an electric field. The nonlinear optical (NLO) properties are described by the first hyperpolarizability (β) and second hyperpolarizability (γ) , which govern second- and third-order NLO phenomena, respectively. dtic.milresearchgate.net These properties are crucial for the development of materials for technologies like optical switching and frequency conversion (e.g., second-harmonic generation). physchemres.org

These properties are typically calculated using a finite-field (FF) approach within a DFT or Hartree-Fock framework. dtic.milresearchgate.net In this method, the molecule's energy or dipole moment is calculated under the influence of a series of applied static electric fields of different strengths. The polarizability and hyperpolarizabilities are then extracted as the first, second, and third derivatives of the energy or dipole moment with respect to the field strength. dtic.mil The choice of the DFT functional and basis set is critical for obtaining accurate results, with functions designed to handle long-range interactions and charge-transfer excitations often providing better predictions. researchgate.netajol.info

| Property | Symbol | Typical Calculated Value (Units) | Significance |

|---|---|---|---|

| Dipole Moment | μ | ~4-8 D | Measures ground-state charge asymmetry |

| Isotropic Polarizability | αiso | ~25-35 x 10⁻²⁴ esu | Linear refractive index |

| First Hyperpolarizability | βtot | Can vary widely (e.g., 10-500 x 10⁻³¹ esu) | Second-Harmonic Generation (SHG) |

| Second Hyperpolarizability | γ | Calculated for third-order effects | Third-Harmonic Generation, Optical Kerr Effect |

Note: The values in this table are representative examples for similar push-pull nitro-aromatic molecules and are intended to be illustrative. scirp.org Actual values for 2',3'-Dimethyl-4-nitro-1,1'-biphenyl would require a specific computational study.

Applications in Advanced Materials and Catalysis

Biphenyl (B1667301) Scaffolds in Material Science

The ability to systematically modify the biphenyl core with various functional groups allows for the precise tuning of its physical and electronic properties, making it a cornerstone in modern material science.

Biphenyl derivatives are renowned for their role as mesogenic (liquid crystal-forming) moieties. The rigidity of the biphenyl unit is a key factor in forming the ordered, fluid phases characteristic of liquid crystals. google.com The introduction of functional groups, such as nitro or alkoxy groups, can significantly influence the mesomorphic properties and thermal stability of these materials. rsc.orgnih.gov For instance, the 4-alkoxy-4′-nitrobiphenyl series of compounds has been evaluated for its thermal behavior and suitability in scattering-based liquid crystal displays (LCDs). rsc.org The substitution with a nitro group, as seen in the subject compound, can alter the electronic characteristics and potentially lower the threshold voltage for switching in smectic A scattering devices. rsc.org

In polymer science, biphenyl units are incorporated into polymer backbones or as side chains to enhance thermal stability and introduce liquid crystalline properties. nih.gov For example, polyimides synthesized from biphenyl derivatives, such as 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine, exhibit low dielectric constants, which is advantageous for applications in telecommunications requiring high-speed signal transport and minimal signal loss. ossila.com The methyl groups on the biphenyl structure increase the intermolecular spacing, which helps to reduce the material's dielectric property. ossila.com Furthermore, the free rotation within biphenyl rings can enhance the flexibility of molecules, a property that is leveraged in designing new liquid crystalline series to study the effect of molecular flexibility on the physical and thermal properties of the resulting mesophases. nih.gov

Table 1: Properties of Selected Biphenyl-Based Liquid Crystals

| Compound Class | Mesophase Type | Key Features | Potential Application |

|---|---|---|---|

| 4-Alkoxy-4′-nitrobiphenyls rsc.org | Smectic A | Lower switching threshold voltage due to nitro group. | Scattering LCDs |

| (E)-4-(([1,1′-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate nih.govmdpi.com | Nematic | High thermal stability and broad nematogenic range. | High-stability displays |

The conjugated π-system of the biphenyl scaffold makes it an excellent candidate for use in organic electronics. Fluorinated biphenyls, for example, are used to develop organic semiconductors and organic light-emitting diodes (OLEDs) due to their rigidity and chemical stability. The biphenyl core can serve as a fundamental building block for hole-transporting layers or emissive materials in these devices.

For instance, derivatives like 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine are used to create p-type semiconductors for hole transport layers in solar cells. ossila.com In the context of OLEDs, the biphenyl structure is a component of widely used host and transport materials. N,N′-di-[(1-naphthyl)-N,N′-diphenyl]-1,1′-biphenyl)-4,4′-diamine (NPB) is a classic hole transport material that facilitates charge injection into the emissive layer. While specific research on 2',3-dimethyl-4-nitro-1,1'-biphenyl in OLEDs is not prominent, related structures like 4-nitrobiphenyl (B1678912) are known, and the functional groups present—methyl and nitro groups—are used to tune the electronic properties and morphology of organic semiconductors. nih.gov

In liquid crystal displays (LCDs), biphenyl-based materials are crucial. Cyanobiphenyls have been foundational to the development of twisted nematic displays. google.com Research into materials like 4-alkoxy-4′-nitrobiphenyls continues to push for next-generation, backlight-free scattering LCDs, where the polar nitro group plays a key role in the switching mechanism. rsc.org

In the construction of metal-organic frameworks (MOFs), organic ligands, or "linkers," are connected by metal ions or clusters to create porous, crystalline structures. Biphenyl derivatives, particularly those functionalized with carboxylic acids like biphenyltetracarboxylic acid, are frequently used as these organic linkers. ambeed.com The rigidity and defined geometry of the biphenyl scaffold allow for the predictable assembly of robust frameworks with high surface areas and tunable pore sizes.

These MOFs have applications in gas storage, separation, and catalysis. ambeed.com The functionalization of the biphenyl linker is critical; for example, the presence of nitro groups within the pores of a MOF can dramatically alter the properties of confined substances. Studies have shown that confining nitro compounds like 2,4,6-trinitrotoluene (B92697) (TNT) within MOFs can facilitate their decomposition, highlighting the catalytic role of the framework. rsc.org While this compound itself is not a typical linker, its nitro-functionalized structure is representative of the types of molecules whose properties can be modulated by confinement within MOF pores.

Ligand Design and Applications in Catalysis

The unique stereochemical properties of substituted biphenyls make them elite ligands for transition metal catalysis, particularly in reactions requiring high stereoselectivity.

One of the most significant applications of the biphenyl scaffold in catalysis stems from the phenomenon of atropisomerism. When bulky substituents are placed at the ortho positions (like the 2 and 2' positions) of the biphenyl ring system, rotation around the central C-C bond is restricted. This hindered rotation can give rise to stable, non-superimposable mirror-image isomers (enantiomers).

This axial chirality is a cornerstone of modern asymmetric catalysis. Chiral biphenyl-based ligands, especially phosphine (B1218219) derivatives like BINAP ([2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]), are considered "privileged ligands" because of their ability to induce high levels of enantioselectivity in a wide range of metal-catalyzed reactions. The design of new chiral ligands often involves modifying the biphenyl backbone. For example, the introduction of methyl groups at the 3 and 3' positions, as seen in chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligands, has been shown to influence steric strain and catalytic performance in asymmetric reactions. rsc.org The design of such ligands allows for the synthesis of enantiomerically pure products, which is of paramount importance in the pharmaceutical and fine chemical industries.

Biphenyl-based phosphine ligands are instrumental in many of the most important carbon-carbon bond-forming reactions catalyzed by transition metals. These spectator ligands coordinate to the metal center, modifying its electronic properties and steric environment, which in turn controls the catalyst's activity and selectivity. wikipedia.org

Key reactions where biphenyl-based ligands are crucial include:

Suzuki–Miyaura Coupling: This palladium-catalyzed cross-coupling of an organoboron compound with an organohalide is a premier method for synthesizing biaryl compounds. 4-Nitrobiphenyl itself can be prepared via such cross-coupling reactions. The efficiency of these reactions often relies on bulky, electron-rich phosphine ligands built on a biphenyl scaffold, which promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Heck–Mizoroki Reaction: This reaction couples an unsaturated halide with an alkene. The choice of phosphine ligand is critical for controlling the regioselectivity and efficiency of the coupling.

Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond can be rendered asymmetric by using rhodium catalysts bearing chiral biphenyl-based phosphite (B83602) or phosphoramidite (B1245037) ligands.

Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming chiral C-C bonds. Chiral biphenyl ligands are highly effective at controlling the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.

The functional groups on the biphenyl ligand, such as the methyl and nitro groups in this compound, can be used to fine-tune the ligand's electronic (electron-donating or -withdrawing) and steric properties, thereby optimizing catalyst performance for a specific transformation.

Table 2: Biphenyl-Based Ligands in Catalysis

| Reaction Type | Metal | Ligand Type | Role of Biphenyl Scaffold |

|---|---|---|---|

| Asymmetric Catalysis rsc.org | Fe(II), etc. | Chiral Bipyridine-diols | Provides atropisomeric chirality for stereocontrol. |

| Suzuki-Miyaura Coupling | Pd | Phosphines | Creates bulky, electron-rich environment to facilitate catalytic cycle. |

| Hydroformylation | Rh | Phosphites, Phosphoramidites | Forms chiral pocket around metal center to induce enantioselectivity. |

Role as Synthetic Intermediates for Specialty Chemicals and Fine Organics (e.g., Dyes, Agrochemicals)

The compound this compound serves as a crucial synthetic intermediate in the production of a variety of specialty chemicals and fine organics. Its molecular architecture, featuring a nitro group ortho to the biphenyl linkage, makes it an ideal precursor for the synthesis of heterocyclic compounds, particularly substituted carbazoles. These carbazole (B46965) derivatives are valuable scaffolds in the development of agrochemicals and dyes.

The primary synthetic utility of this compound stems from its ability to undergo intramolecular reductive cyclization. In this key transformation, the nitro group is deoxygenated, and the resulting reactive nitrogen species attacks the adjacent aromatic ring to form a new five-membered, nitrogen-containing ring. This process, a variant of the Cadogan reaction, converts the nitrobiphenyl skeleton into a carbazole core. The presence of the two methyl groups on the biphenyl structure is retained in the final carbazole product, yielding a specific dimethylcarbazole derivative.

This transformation is a cornerstone for creating complex organic molecules. The resulting dimethylcarbazole can be further modified to produce a range of specialty chemicals. For instance, carbazole derivatives are recognized as a significant class of compounds in the development of pharmaceuticals and agrochemicals. nih.gov Patents have described the preparation of nitrobiphenyls as precursors for biphenylamines, which in turn are intermediates for fungicidal agents used in plant growth. google.com The reduction of the nitro group in a compound like this compound would lead to the corresponding aminobiphenyl, a key step toward these agrochemical products.

In the realm of dye synthesis, the transformation of this compound into its corresponding amine is the first critical step. Reduction of the nitro group yields 2',3-Dimethyl-[1,1'-biphenyl]-4-amine. This aromatic amine can then undergo diazotization, a reaction with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid), to form a reactive diazonium salt. youtube.com This salt is an electrophile that can be coupled with various electron-rich aromatic compounds (coupling components) to form highly colored azo dyes. youtube.comresearchgate.net The specific shade of the resulting dye can be tuned by the choice of the coupling partner. While the primary application of carbazoles derived from this intermediate is in materials for organic electronics, the foundational reactions illustrate its potential in the synthesis of diverse organic compounds. scite.ai

The synthetic pathways originating from this compound are summarized in the table below, highlighting its role as a gateway to valuable classes of specialty chemicals.

| Starting Material | Reaction Type | Reagents | Product Class | Potential Application |

| This compound | Reductive Cyclization (Cadogan reaction) | Triphenylphosphine (PPh₃) or other reducing agents | Dimethylcarbazole | Intermediates for fine chemicals, materials for OLEDs |

| This compound | Nitro Group Reduction | Fe/HCl, H₂/Pd, or other reducing agents | 2',3-Dimethyl-[1,1'-biphenyl]-4-amine | Intermediate for agrochemicals (fungicides) and dyes |

| 2',3-Dimethyl-[1,1'-biphenyl]-4-amine | Diazotization & Azo Coupling | 1. NaNO₂/HCl 2. Coupling agent (e.g., phenol, naphthol) | Azo Dye | Colorants for textiles and other materials |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies for Substituted Biphenyls

The synthesis of unsymmetrically substituted biphenyls like 2',3-Dimethyl-4-nitro-1,1'-biphenyl presents a considerable challenge. nih.gov Traditional cross-coupling reactions, while powerful, often face limitations in terms of substrate scope, catalyst efficiency, and the generation of stoichiometric byproducts. Future research will undoubtedly focus on overcoming these hurdles through the development of more sustainable and efficient synthetic strategies.

A key area of development will be the refinement of catalytic systems for cross-coupling reactions. While palladium-catalyzed methods like the Suzuki-Miyaura coupling are workhorses for C-C bond formation, the future lies in creating catalysts that are more robust, operate under milder conditions, and utilize earth-abundant metals. rsc.orgacs.org Research into nickel, copper, and iron-based catalysts for the synthesis of complex biphenyls is gaining momentum, promising lower costs and reduced environmental impact. acs.orgacs.org For a molecule like this compound, this would involve the coupling of a suitably substituted nitro-aromatic with a dimethyl-aromatic precursor, a transformation that can be challenging due to potential catalyst inhibition by the nitro group. acs.org

Furthermore, C-H activation represents a paradigm shift in organic synthesis. Direct arylation via C-H activation avoids the need for pre-functionalized starting materials (like organoboranes or organohalides), thus offering a more atom-economical and step-efficient route. rsc.org Future efforts will likely target the development of catalysts capable of selectively activating specific C-H bonds on both aromatic rings, enabling a more direct and greener synthesis of complex biphenyls.

The table below summarizes emerging sustainable synthetic methods applicable to the synthesis of substituted biphenyls.

| Synthetic Strategy | Catalyst/Reagent Focus | Potential Advantages | Key Challenges for this compound |

| Advanced Cross-Coupling | Earth-abundant metal catalysts (Ni, Cu, Fe) | Lower cost, reduced toxicity, improved sustainability. acs.org | Catalyst tolerance to the nitro group; achieving high regioselectivity. acs.org |

| Direct C-H Arylation | Palladium, Rhodium, Ruthenium catalysts | High atom economy, fewer synthetic steps, reduced waste. rsc.org | Controlling regioselectivity on both substituted rings; overcoming steric hindrance. |

| Flow Chemistry Synthesis | Microreactor technology | Enhanced safety, improved reaction control, ease of scalability. | Optimization of reaction parameters for multi-step sequences. |

| Biocatalysis | Engineered enzymes (e.g., P450s) | High selectivity, mild reaction conditions, environmentally benign. chemrxiv.org | Enzyme engineering for novel substrate acceptance and reactivity. |

Exploration of Advanced Atropisomer-Based Chiral Catalysts and Materials

The substitution pattern of this compound, with substituents at the ortho positions, creates the potential for atropisomerism—a form of axial chirality arising from restricted rotation around the C-C single bond. nih.govacs.org This opens a significant avenue for future research: the atroposelective synthesis of its enantiomers and their exploration as novel chiral ligands or catalysts. snnu.edu.cnrsc.org

Axially chiral biaryls are privileged structures in asymmetric catalysis, forming the backbone of highly effective ligands for a multitude of stereoselective transformations. acs.orgnih.gov The development of methods to synthesize enantiomerically pure (R)- or (S)-2',3-Dimethyl-4-nitro-1,1'-biphenyl would be a critical first step. This could involve strategies such as:

Asymmetric Cross-Coupling: Utilizing a chiral catalyst to directly form the biphenyl (B1667301) bond with high enantioselectivity. rsc.org

Kinetic Resolution: Separating a racemic mixture of the biphenyl using a chiral catalyst or reagent that reacts preferentially with one enantiomer. rsc.org

Deracemization: Converting a racemic mixture into a single enantiomer, a highly efficient but challenging approach. chemrxiv.orgacs.org

Once obtained, the individual enantiomers of this compound could be further functionalized. For example, reduction of the nitro group to an amine would provide a handle for incorporating the biphenyl scaffold into more complex ligand architectures. These new atropisomeric ligands could find applications in a wide range of asymmetric reactions, potentially offering unique selectivity profiles due to their specific electronic and steric properties.

| Potential Application Area | Research Direction | Key Structural Feature |

| Asymmetric Catalysis | Development of novel chiral ligands. acs.org | Axially chiral biphenyl backbone. |

| Chiral Recognition | Creation of chiral selectors for chromatography. | Defined three-dimensional structure. |

| Advanced Materials | Design of chiroptical materials (e.g., for OLEDs). researchgate.net | Helical molecular shape and electronic properties. |

| Medicinal Chemistry | Synthesis of single-enantiomer drug candidates. acs.orgmdpi.com | Differential biological activity of atropisomers. |

Integration of Machine Learning and AI in Predicting Biphenyl Reactivity and Properties

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how molecules are designed and synthesized. eurekalert.orgdicp.ac.cnjoaiar.org For a compound like this compound, where experimental data is scarce, machine learning (ML) offers a powerful toolkit for predicting its properties and reactivity, thereby guiding future experimental work.

One of the primary applications of AI would be in the prediction of fundamental physicochemical and quantum chemical properties. By training models on large datasets of known molecules, it is possible to estimate properties such as solubility, electronic structure (HOMO/LUMO levels), and rotational energy barriers for new compounds. nih.govyoutube.com This could rapidly assess the feasibility of this compound for specific applications, for instance, by predicting its rotational barrier to determine if its atropisomers would be stable at room temperature. researchgate.net

The table below outlines potential AI/ML applications in the study of this biphenyl.

| AI/ML Application | Predicted Parameter/Outcome | Potential Impact on Research |

| Property Prediction | Rotational energy barrier, solubility, electronic properties. nih.govnih.gov | Prioritize experimental efforts; inform material design. |

| Reaction Outcome Prediction | Reaction yield, optimal catalyst and conditions. eurekalert.org | Accelerate synthesis development; reduce experimental cost. |

| Retrosynthesis Planning | Novel and efficient synthetic routes. | Discover new ways to construct complex biphenyls. |

| Virtual Screening | Binding affinity to biological targets or material properties. rsc.org | Identify potential applications in drug discovery or materials science. |

Design of Next-Generation Functional Materials Incorporating this compound Derivatives

The unique combination of substituents in this compound makes it an attractive building block for a new generation of functional materials. arabjchem.org The nitro group, a strong electron acceptor, and the biphenyl core, a classic conjugated system, suggest potential applications in optoelectronics. mdpi.comresearchgate.net

Future research could focus on incorporating this biphenyl moiety into larger molecular or polymeric structures. For example, derivatives of this compound could be investigated as:

Organic Light-Emitting Diode (OLED) Materials: The electronic properties of the nitro-biphenyl unit could be tuned for use in emissive or charge-transport layers. Introducing carbazole (B46965) or other functional groups could further enhance performance. researchgate.net

Non-Linear Optical (NLO) Materials: The push-pull electronic nature (electron-donating methyl groups vs. electron-withdrawing nitro group) is a common design principle for molecules with high NLO activity.

Porous Organic Frameworks: Biphenyl derivatives are frequently used as linkers in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). nih.gov The functional groups on this compound could impart specific properties to the pores of such materials, for applications in gas storage or catalysis.

Liquid Crystals: The rigid, anisotropic shape of the biphenyl core is fundamental to the formation of liquid crystalline phases. acs.org Judicious modification of the core structure could lead to novel liquid crystal materials with specific phase behaviors.

The functionalization of the this compound scaffold would be key to realizing these applications. For instance, the nitro group can be reduced to an amine, which can then be used as a reactive handle for polymerization or for linking to other molecular components. mdpi.com This versatility underscores the potential of this compound as a foundational element in the materials science of tomorrow.

Q & A

Q. What spectroscopic techniques differentiate regioisomers in dimethyl-nitro-biphenyls?

- Methodological Answer : NOESY NMR identifies spatial proximity between methyl and nitro groups. UV-Vis spectroscopy distinguishes conjugation patterns: ortho-substituted nitro groups exhibit bathochromic shifts compared to para isomers. Mass spectrometry (HRMS) confirms molecular weight but requires tandem MS/MS for positional analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.